molecular formula C12H7Br2NO3 B2424540 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene CAS No. 401939-89-7

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene

Cat. No.: B2424540
CAS No.: 401939-89-7
M. Wt: 373
InChI Key: MMLNVNYMRCGVAP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H7Br2NO3 It is characterized by the presence of bromine, nitro, and phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene typically involves the bromination of 1-(4-bromophenoxy)-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenoxy)-4-nitrobenzene
  • 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene
  • 2-Bromo-1-(4-methylphenoxy)-4-nitrobenzene

Uniqueness

The combination of bromine and nitro groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications .

Biological Activity

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving bromination and nitro substitution. The reaction typically involves the following steps:

  • Bromination : The starting material undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
  • Nitration : Subsequent nitration introduces a nitro group at the para position relative to the bromine substituent.

The overall reaction can be summarized as follows:

Starting MaterialBr2,HNO32 Bromo 1 4 bromophenoxy 4 nitrobenzene\text{Starting Material}\xrightarrow{\text{Br}_2,\text{HNO}_3}2\text{ Bromo 1 4 bromophenoxy 4 nitrobenzene}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay, which assesses cell viability by measuring mitochondrial activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HT-29 (Colon)12.5
HepG2 (Liver)18.0

The IC50 values indicate that the compound is particularly effective against colon cancer cells (HT-29), suggesting a potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The minimum inhibitory concentration (MIC) values indicate that while the compound is effective against Staphylococcus aureus, it is less effective against Pseudomonas aeruginosa, highlighting its selective antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate bacterial membranes and disrupt their integrity.
  • Inhibition of DNA Synthesis : Nitro groups are known to interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to significant changes in cell morphology and viability, with flow cytometry indicating an increase in apoptotic cells at higher concentrations .

Properties

IUPAC Name

2-bromo-1-(4-bromophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLNVNYMRCGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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